
4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide (4B4F1T5S) is a sulfur-containing heterocyclic compound that has been extensively studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. It is a versatile building block for the synthesis of a variety of compounds, including drugs and other biologically active molecules. 4B4F1T5S has been used in the synthesis of a wide range of compounds, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. In addition, 4B4F1T5S has been used as a catalyst in organic synthesis, as a reagent for the preparation of nitro compounds, and as a ligand in the synthesis of metal complexes.
Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitizers
A study on zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including those related to thiadiazole structures, has shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers in treating cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Noncovalent Interactions and Crystal Engineering
Research into adamantane-1,3,4-thiadiazole hybrid derivatives, including those with bromo and fluoro substitutions, reveals the importance of non-covalent interactions in crystal engineering. Such interactions play a significant role in stabilizing crystal structures, with implications for designing materials with tailored properties (A. El-Emam et al., 2020).
Fluorescence Spectroscopy and Molecular Medicine
Investigations into the dual fluorescence effects of certain 1,3,4-thiadiazole derivatives have highlighted their potential as fluorescence probes in biology and molecular medicine. These effects, related to specific molecular aggregations and charge transfer processes, may facilitate the development of new diagnostic tools and therapeutic applications (Iwona Budziak et al., 2019).
Organic Synthesis and Catalysis
Studies on novel N-bromo sulfonamide reagents, including those derived from thiadiazole structures, demonstrate their utility in organic synthesis. These reagents facilitate efficient catalysis in the synthesis of complex organic molecules, offering benefits such as high yields, short reaction times, and clean workup procedures (A. Khazaei, F. Abbasi, A. R. Moosavi‐Zare, 2014).
Antimicrobial and Antifungal Applications
Derivatives of 1,3,4-thiadiazoles, including those with bromophenyl groups, have been synthesized and shown to possess significant in vitro antifungal activity against various fungal strains. These findings suggest their potential use in developing new antifungal agents (Nalan Terzioğlu Klip et al., 2010).
Corrosion Inhibition
Thiadiazole derivatives have been evaluated for their corrosion inhibition performance on metals, demonstrating their effectiveness in protecting metals from corrosion in acidic environments. This application is crucial for industries seeking to extend the lifespan of metal components and structures (S. Kaya et al., 2016).
Propriétés
IUPAC Name |
5-(4-bromophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOXDFPQXRCJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(N-methylacetamido)phenyl]propanamide](/img/structure/B2843196.png)
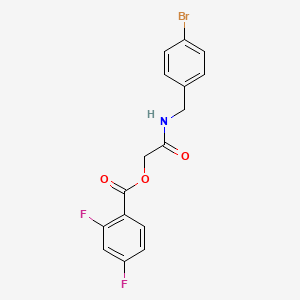
![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843198.png)
![N-(4-bromo-2-fluorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2843200.png)
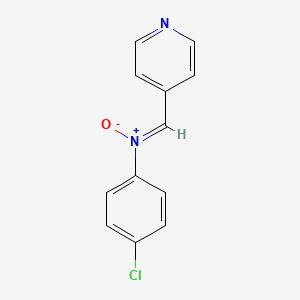
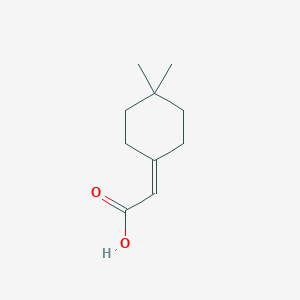
![N-(2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2843206.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2843207.png)

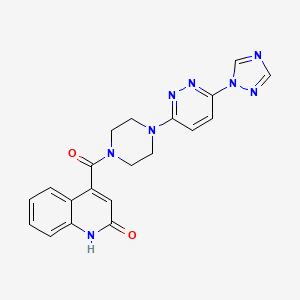
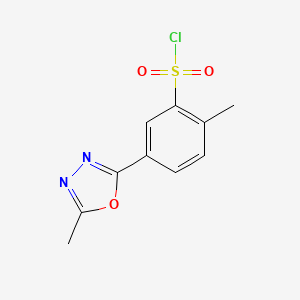
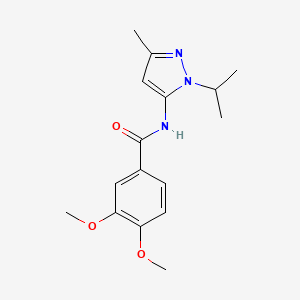
![7-Ethyl-3,4,9-trimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2843216.png)